molecular formula C19H16ClN7O2 B11191453 (7-Chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazolin-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(7-Chloro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazolin-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11191453
M. Wt: 409.8 g/mol
InChI Key: ZTVBLFLETHRMOB-UHFFFAOYSA-N
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Description

7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure features a triazoloquinazoline core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the triazoloquinazoline core. This can be achieved through the reaction of a quinazoline derivative with a triazole-forming reagent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-CHLORO-3-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-OL apart is its unique triazoloquinazoline core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H16ClN7O2

Molecular Weight

409.8 g/mol

IUPAC Name

7-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C19H16ClN7O2/c20-12-4-5-14-13(11-12)18(28)22-17-16(23-24-27(14)17)19(29)26-9-7-25(8-10-26)15-3-1-2-6-21-15/h1-6,11,24H,7-10H2

InChI Key

ZTVBLFLETHRMOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN4C3=NC(=O)C5=C4C=CC(=C5)Cl

Origin of Product

United States

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